3,3-Dimethyl-2-acetyloxirane

Description

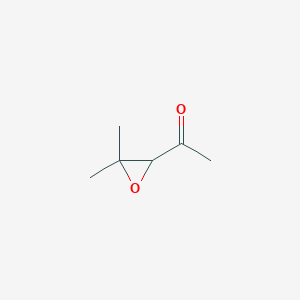

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-dimethyloxiran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4(7)5-6(2,3)8-5/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQKVIBIXATSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(O1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032222 | |

| Record name | 3,4-Epoxy-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4478-63-1 | |

| Record name | 1-(3,3-Dimethyl-2-oxiranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 3,4-epoxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxymesityl oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Epoxy-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-epoxy-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Importance of Oxirane Moieties in Advanced Organic Synthesis

Oxiranes, also known as epoxides, are three-membered cyclic ethers that represent a cornerstone of modern organic synthesis. Their significance stems from the inherent ring strain of the three-membered ring, which makes them highly susceptible to ring-opening reactions when treated with a wide array of nucleophiles. Current time information in Bangalore, IN. This reactivity allows for the stereospecific and regioselective introduction of two vicinal functional groups, a transformation that is fundamental to the construction of complex molecular frameworks found in natural products, pharmaceuticals, and advanced materials. hmdb.ca

The versatility of the oxirane ring is a key asset for synthetic chemists. Current time information in Bangalore, IN. The ability to be opened by carbon, oxygen, nitrogen, and sulfur nucleophiles provides a reliable pathway to a diverse range of difunctionalized compounds. libretexts.orgmasterorganicchemistry.com Furthermore, the epoxidation of alkenes, a common method for synthesizing oxiranes, often proceeds with high levels of stereocontrol, allowing the chirality of the starting material to be transferred to the product. This makes oxiranes invaluable chiral building blocks in asymmetric synthesis. nbu.ac.in The presence of other functional groups appended to the oxirane ring, as in the case of 3,3-Dimethyl-2-acetyloxirane, further enhances their synthetic potential by allowing for sequential and diverse chemical transformations.

A Look Back: the Historical Context of 3,3 Dimethyl 2 Acetyloxirane Research

The study of 3,3-Dimethyl-2-acetyloxirane, also known by its synonym 3,4-epoxy-4-methylpentan-2-one, is intrinsically linked to the broader historical development of α,β-unsaturated ketone chemistry. A primary synthetic route to this compound is the epoxidation of mesityl oxide (4-methyl-3-penten-2-one). researchgate.net Early investigations into the oxidation of α,β-unsaturated ketones were crucial in establishing methods for creating these valuable epoxy ketone intermediates. The development of epoxidation reagents, such as peroxy acids and alkaline hydrogen peroxide, provided the foundational tools for accessing compounds like this compound. rsc.org

A significant area of historical research that provides context for the study of this molecule is the photochemical rearrangement of α,β-epoxy ketones. nbu.ac.innbu.ac.in It was observed that irradiation of these compounds can lead to the formation of β-diketones, a synthetically useful transformation. nbu.ac.in This reactivity highlighted the potential of epoxy ketones to serve as precursors to other important functional group arrangements. While specific early studies focusing exclusively on this compound are not extensively documented in seminal literature, its chemistry is well-represented within the broader research on the synthesis and reactivity of multifunctional epoxides. koreascience.krresearchgate.net

Current Frontiers: Research Objectives for 3,3 Dimethyl 2 Acetyloxirane

Direct Synthesis Approaches

The most straightforward methods for synthesizing this compound involve the direct epoxidation of its unsaturated precursor, 4-methyl-3-penten-2-one, commonly known as mesityl oxide. acs.orgacs.orgresearchgate.netresearchgate.netsigmaaldrich.com These methods utilize various oxidizing agents and catalytic systems to introduce an oxygen atom across the carbon-carbon double bond.

One of the earliest documented methods, reported by Weitz and Scheffer, involved the use of 15% hydrogen peroxide in an alkaline solution with an organic solvent. acs.org However, this process suffered from low efficiency, with yields around 30%. acs.org A significant improvement was later patented, describing a process using hydrogen peroxide in an aqueous suspension with a small amount of a water-soluble alkaline earth metal salt, such as calcium chloride, which resulted in substantially better yields. acs.org

Peroxy acids are also effective reagents for this transformation. The treatment of mesityl oxide with peroxyacetic acid directly yields this compound. acs.org Another direct route is autoxidation, where mesityl oxide reacts with atmospheric oxygen, producing the epoxide as a major product alongside other oxidation byproducts. researchgate.net

Heterogeneous catalysts offer advantages in terms of separation and reusability. Natural phosphate (B84403) has been shown to be a sufficiently basic catalyst to promote the epoxidation of electron-deficient alkenes like mesityl oxide using dilute hydrogen peroxide. researchgate.netsciengine.com Titanium-containing zeolites, such as titanium silicalite-1 (TS-1), are also effective catalysts for the epoxidation of various olefins, including mesityl oxide, with aqueous hydrogen peroxide. researchgate.net

Indirect Synthetic Pathways

Indirect pathways to this compound and related epoxides involve the formation of an intermediate which is subsequently converted to the final epoxide. These multi-step sequences provide alternative routes that can be advantageous under specific circumstances.

A classic and highly relevant indirect method is the halohydrin pathway . This process begins with the reaction of the alkene precursor, mesityl oxide, with a halogen (e.g., bromine or chlorine) in the presence of water. wiley-vch.degla.ac.uk This electrophilic addition reaction forms a halohydrin intermediate (where a halogen and a hydroxyl group are on adjacent carbons). wiley-vch.demlsu.ac.ind-nb.info In the second step, treatment of the halohydrin with a base (such as potassium hydroxide) initiates an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the epoxide ring. wiley-vch.de This route is a foundational method for producing industrial epoxides like propylene (B89431) oxide. wiley-vch.de

Another plausible, though less specifically documented for this compound, indirect route is the Darzens condensation . organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a variation using an α-halo ketone, such as chloroacetone, condensing with acetone (B3395972) would be required. The mechanism involves the base generating a carbanion from the α-halo ketone, which then attacks the carbonyl group of the second ketone, followed by an intramolecular SN2 cyclization to form the epoxide. wikipedia.org Some literature notes that acetyloxiranes can be accessed via the Darzens reaction, supporting its applicability in this context. diva-portal.org

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of single enantiomers of chiral epoxides is of great importance, and numerous enantioselective methods have been developed for α,β-unsaturated ketones like mesityl oxide. These approaches rely on chiral catalysts to control the stereochemical outcome of the epoxidation.

Organocatalysis has emerged as a powerful tool for this transformation. Chiral primary-secondary diamines have been successfully used as catalysts for the asymmetric epoxidation of α,β-unsaturated ketones, providing the corresponding epoxides in good yields and with high enantioselectivities (up to 99% ee). wiley.com Similarly, proline-derived catalysts, particularly α,α-diarylprolinols, have been extensively reviewed for their effectiveness in the epoxidation of chalcones and other enones. sciengine.com

Catalysts derived from Cinchona alkaloids are particularly prominent. These can function as highly effective phase-transfer catalysts for the epoxidation of α,β-unsaturated ketones. acs.org Research has demonstrated that using hybrid amide-based Cinchona alkaloids allows the reaction to proceed with very low catalyst loading (e.g., 0.5 mol%), short reaction times, and excellent yields (up to 99%) and enantioselectivities (up to >99% ee). acs.orgacs.org Interestingly, the selectivity of Cinchona alkaloid catalyst systems can sometimes be tuned by reaction conditions; for instance, by increasing the temperature, the reaction can be switched from a hydroperoxidation pathway to an epoxidation pathway, affording chiral epoxides with high enantiomeric excess. organic-chemistry.org

While the classic Sharpless asymmetric epoxidation is designed for allylic alcohols, other metal-based chiral catalysts are applicable to unfunctionalized olefins. mdpi.com Chiral Manganese(III)-salen complexes, for example, are well-established catalysts for the asymmetric epoxidation of a wide range of olefins. acs.org

Catalytic Systems in this compound Synthesis

The synthesis of this compound is heavily reliant on catalysis, which can be broadly categorized into systems for direct, non-chiral epoxidation and those for asymmetric epoxidation.

For direct epoxidation , both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysts : Simple water-soluble salts of alkaline earth metals (e.g., CaCl₂) can catalyze the epoxidation by aqueous hydrogen peroxide. acs.org

Heterogeneous Catalysts : These are advantageous for their ease of separation and potential for recycling. Natural phosphates and synthetic hydrotalcites act as solid base catalysts. researchgate.netorganic-chemistry.org A prominent example is titanium silicalite (TS-1), a zeolite containing titanium atoms in the silica (B1680970) framework, which activates hydrogen peroxide for the epoxidation of olefins like mesityl oxide. researchgate.net Quaternary ammonium (B1175870) heteropolyphosphatotungstates have been used as phase-transfer catalysts, achieving high yields in biphasic systems. researchgate.net

For asymmetric epoxidation , the catalysts are designed with a chiral scaffold to induce enantioselectivity.

Organocatalysts : These metal-free catalysts often operate by forming chiral intermediates. Cinchona alkaloids, when used as phase-transfer catalysts, shuttle the oxidant or substrate between phases within a chiral ionic environment. acs.orgmdpi.com Amine-based catalysts, like prolinols and diamines, react with the enone to form transient chiral enamines or iminium ions, which are then epoxidized stereoselectively. sciengine.comwiley.com

Chiral Metal Complexes : Systems like Mn(III)-salen complexes facilitate the transfer of an oxygen atom from the oxidant to the substrate within a chiral coordination sphere, directing the attack to one face of the double bond. acs.orgdicp.ac.cn

Comparative Analysis of Synthetic Efficiency and Yields

The choice of synthetic method for this compound depends on the desired outcome, balancing factors like yield, cost, operational simplicity, and the need for enantiopurity.

| Method | Oxidant/Reagents | Catalyst | Yield | Enantiomeric Excess (ee) | Reaction Time | Notes |

| Direct Synthesis (Non-chiral) | ||||||

| Weitz Process | 15% H₂O₂ | Alkali | ~30% | N/A | Not specified | Early method, low efficiency. acs.org |

| Aqueous Suspension | H₂O₂ | CaCl₂ | "Very good" | N/A | Not specified | Improved yield over Weitz process. acs.org |

| Heterogeneous Catalysis | H₂O₂ | Natural Phosphate | Up to 83% (conversion) | N/A | Not specified | Recoverable catalyst. organic-chemistry.org |

| Phase-Transfer Catalysis | H₂O₂ | Quaternary ammonium heteropolyphosphatotungstate | 87% | N/A | Not specified | Effective in biphasic systems. researchgate.net |

| Asymmetric Synthesis | ||||||

| Organocatalysis (Diamine) | Not specified | Primary-secondary diamine | Good | Up to 99% | Not specified | wiley.com |

| Phase-Transfer Catalysis | NaOCl or H₂O₂ | Amide-based Cinchona alkaloid (C5) | Up to 99% | Up to >99% | ~1 hour | Very low catalyst loading (0.5 mol%). acs.orgacs.org |

| Organocatalysis (Proline-derived) | TBHP | α,α-diarylprolinol (11) | High | Up to 99% | 72-144 hours | sciengine.com |

As the data indicates, modern asymmetric methods, particularly those using organocatalysts under phase-transfer conditions, offer remarkable advantages in both chemical yield and stereochemical control. They can provide nearly enantiopure this compound in high yields with low catalyst loadings and short reaction times, representing the state-of-the-art for this transformation. acs.orgacs.org Direct, non-chiral methods using heterogeneous catalysts are also highly efficient and may be preferred for applications where a racemic mixture is acceptable and catalyst recovery is a priority. researchgate.netorganic-chemistry.org

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the epoxide (approximately 13 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including nucleophilic, electrophilic, and radical-mediated pathways. masterorganicchemistry.com The unsymmetrical nature of this compound, with a C2 carbon bonded to an acetyl group and a C3 carbon bearing two methyl groups, leads to distinct regiochemical outcomes depending on the reaction mechanism.

Nucleophilic Ring-Opening Reactions

Under basic or nucleophilic conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org In this mechanism, the nucleophile attacks the sterically least hindered carbon atom. For this compound, the C2 position is less sterically encumbered than the tertiary C3 position. Therefore, nucleophilic attack is expected to occur predominantly at C2, leading to the cleavage of the C2-O bond and inversion of stereochemistry if the carbon were a chiral center. masterorganicchemistry.comlibretexts.org

A variety of nucleophiles can be employed for this transformation, including hydroxide, alkoxides, amines, and organometallic reagents like Grignard reagents, organolithium compounds, and Gilman reagents. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction with strong nucleophiles does not require acid catalysis due to the inherent strain of the three-membered ring. testbook.com

A specific example of a nucleophilic ring-opening reaction is the condensation of 1-(3,3-dimethyloxiran-2-yl)ethanone with methylhydrazine, which proceeds via epoxide ring opening of an intermediate species. thieme-connect.de

Table 1: Regioselectivity in Nucleophilic Ring-Opening of this compound

| Reaction Condition | Mechanism | Site of Attack | Major Product Structure |

| Basic/Nucleophilic | SN2 | C2 (less hindered) | Nu-CH(C(O)CH₃)-C(CH₃)₂-OH |

Note: "Nu" represents the incoming nucleophile.

Electrophilic Ring-Opening Reactions

In the presence of an acid catalyst, the epoxide oxygen is first protonated, converting the hydroxyl group into a much better leaving group. libretexts.orgkhanacademy.org This activation facilitates ring-opening even by weak nucleophiles. The regioselectivity of acid-catalyzed ring-opening is more complex than the base-catalyzed counterpart. The transition state has significant SN1-like character, with a partial positive charge developing on the carbon atom that can best support it. libretexts.orgchimia.ch

In the case of this compound, the tertiary C3 carbon is more capable of stabilizing a positive charge than the secondary C2 carbon. Consequently, under acidic conditions, the nucleophile is expected to attack preferentially at the more substituted C3 position. libretexts.orgopenstax.org The reaction still proceeds with backside attack, leading to an anti-diol product upon hydrolysis. uoanbar.edu.iq

Table 2: Regioselectivity in Electrophilic Ring-Opening of this compound

| Reaction Condition | Mechanism | Site of Attack | Major Product Structure |

| Acidic | SN1-like | C3 (more substituted) | HO-CH(C(O)CH₃)-C(CH₃)₂-Nu |

Note: "Nu" represents the incoming nucleophile.

Radical-Mediated Ring-Opening Processes

While radical-mediated reactions are a significant area of organic chemistry, specific studies detailing the radical-mediated ring-opening of this compound are not extensively documented in the reviewed scientific literature.

Reaction Kinetics and Rate Studies

Detailed experimental kinetic data and rate studies specifically for the reactions of this compound are not widely available in the surveyed literature. Kinetic studies have been performed on structurally related compounds, such as 3,3-dimethylbutanone, investigating its reaction rates with atmospheric radicals. copernicus.orgcopernicus.org However, direct extrapolation of this data to the reactivity of the bifunctional this compound, particularly concerning its ring-opening reactions, would not be precise without specific experimental validation.

Computational Insights into Reaction Pathways and Transition States

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition state structures, and the factors controlling regioselectivity. ggckondagaon.in Quantum chemical analyses have been performed on the ring-opening of model unsymmetrical epoxides like 2,2-dimethyloxirane (B32121) under both basic and acidic conditions. researchgate.net These studies help to rationalize the differing regioselectivity by analyzing the activation strain and orbital interactions in the transition states. researchgate.net While these general studies provide a strong theoretical framework for understanding the reactivity of epoxides, specific computational investigations focusing solely on the reaction pathways and transition states of this compound are not prevalent in the examined literature.

Stereochemical and Regiochemical Control in 3,3 Dimethyl 2 Acetyloxirane Transformations

Regioselectivity in Ring-Opening Reactions

The regioselectivity of the ring-opening of 3,3-Dimethyl-2-acetyloxirane is highly dependent on the reaction conditions, particularly the nature of the nucleophile and whether the reaction is conducted under acidic or basic/neutral conditions.

Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. In this scenario, the nucleophile preferentially attacks the sterically less hindered carbon atom. For this compound, the C2 carbon, which is substituted with an acetyl group and a hydrogen atom, is significantly less sterically encumbered than the C3 carbon, which bears two methyl groups. Consequently, nucleophilic attack predominantly occurs at the C2 position. This regioselectivity is driven by the steric repulsion between the incoming nucleophile and the bulky gem-dimethyl group at C3. researchgate.net

Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. The subsequent nucleophilic attack has characteristics of both SN1 and SN2 reactions. The positive charge on the oxonium ion is better stabilized at the more substituted carbon atom (C3) due to the electron-donating effect of the two methyl groups. This leads to a partial positive charge developing at C3, making it more electrophilic. As a result, the nucleophile is more likely to attack the more substituted C3 carbon. This outcome is a classic example of the influence of electronic effects on the regioselectivity of epoxide ring-opening under acidic catalysis. researchgate.net

The interplay between steric and electronic factors is a key determinant of the regiochemical outcome. For instance, quantum chemical analyses of the ring-opening of 2,2-dimethyloxirane (B32121), a structurally related epoxide, have shown that under basic conditions, the reaction is governed by steric (Pauli) repulsion, favoring attack at the less substituted carbon. researchgate.net Under acidic conditions, however, the regioselectivity is controlled by activation strain, where the elongation of the more substituted carbon-oxygen bond in the protonated epoxide pre-distorts the substrate for attack at the more hindered site. researchgate.net

Table 1: Regioselectivity of Ring-Opening Reactions of this compound

| Reaction Condition | Predominant Site of Nucleophilic Attack | Major Product Type | Governing Factor |

| Basic/Neutral | C2 (less substituted) | β-hydroxy ketone | Steric hindrance |

| Acidic | C3 (more substituted) | α-hydroxy ketone | Electronic effects (carbocation stability) |

Stereoselectivity in Ring-Opening Reactions (Syn/Anti Addition Patterns)

For this compound, when a nucleophile attacks the C2 carbon, the stereochemical outcome is the formation of a product where the incoming nucleophile and the hydroxyl group are in a trans relationship. This stereochemical control is a hallmark of the SN2 mechanism governing the ring-opening of three-membered heterocycles like epoxides. nih.gov

Under acidic conditions, while the regioselectivity shifts to the more substituted carbon, the stereoselectivity can be more complex. If the reaction proceeds through a mechanism with significant SN2 character, anti-addition will still be the predominant pathway. However, if there is substantial SN1 character, with the formation of a carbocation-like intermediate, the nucleophile can attack from either face, potentially leading to a mixture of syn and anti addition products. The degree of SN1 versus SN2 character is influenced by the stability of the potential carbocation and the nature of the solvent and nucleophile.

Diastereoselective and Enantioselective Transformations

The stereocenters present in this compound make it a valuable substrate for diastereoselective and enantioselective transformations. The existing stereochemistry of the epoxide can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

For example, the reduction of the acetyl group or the ring-opening with a chiral nucleophile can proceed with high diastereoselectivity. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of epoxides from allylic alcohols, which can then be used to establish specific stereocenters in subsequent reactions. nih.gov While not directly involving this compound, the principles of using a chiral catalyst to create an enantiomerically enriched epoxide are broadly applicable.

Enantioselective synthesis of molecules often relies on key steps that establish stereocenters with high fidelity. nih.govresearchgate.netresearchgate.net Ring-opening reactions of chiral epoxides are a common strategy in this regard. For instance, the reaction of a chiral, non-racemic epoxide with a nucleophile can lead to the formation of a single enantiomer of the product, provided the reaction is highly stereospecific.

Influence of Substituents and Reaction Conditions on Selectivity

The selectivity of transformations involving this compound is profoundly influenced by the nature of the substituents and the specific reaction conditions employed.

Substituent Effects:

Gem-dimethyl group at C3: This bulky group is a primary determinant of regioselectivity in SN2 reactions, directing nucleophilic attack to the less hindered C2 position. researchgate.net Electronically, these methyl groups stabilize a developing positive charge at C3, favoring attack at this position under acidic conditions. researchgate.net

Acetyl group at C2: The electron-withdrawing nature of the acetyl group can influence the reactivity of the adjacent C2-O bond. It can also serve as a handle for further functionalization.

Reaction Conditions:

Catalyst: The choice of a Brønsted or Lewis acid catalyst can significantly impact the regioselectivity of the ring-opening. Lewis acids can coordinate to the epoxide oxygen, activating it for nucleophilic attack. The nature of the Lewis acid can tune the degree of SN1 versus SN2 character.

Solvent: The polarity of the solvent can influence the reaction rates and selectivity. Polar, protic solvents can stabilize ionic intermediates, potentially favoring SN1-type pathways, while polar aprotic solvents are often used for SN2 reactions.

Temperature: Reaction temperature can affect the selectivity of competing reaction pathways. Lower temperatures generally favor the kinetically controlled product.

Nucleophile: The nature of the nucleophile is critical. Strong, hard nucleophiles tend to favor SN2-type reactions, while weaker, softer nucleophiles may be more sensitive to the electronic effects under acidic conditions.

Table 2: Influence of Reaction Parameters on Selectivity

| Parameter | Influence on Regioselectivity | Influence on Stereoselectivity |

| Catalyst | Acidic catalysts favor attack at the more substituted carbon (C3). | Can influence the degree of inversion versus retention of configuration. |

| Solvent | Polar protic solvents can promote SN1 character, favoring C3 attack. | Can affect the stereochemical integrity of the reaction. |

| Temperature | Can influence the ratio of kinetic versus thermodynamic products. | May affect the degree of stereospecificity. |

| Nucleophile | Stronger nucleophiles favor SN2 attack at the less hindered carbon (C2). | The stereochemistry of the nucleophile can induce diastereoselectivity. |

Advanced Spectroscopic Characterization and Analytical Methodologies for 3,3 Dimethyl 2 Acetyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3,3-dimethyl-2-acetyloxirane. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their local electronic environment. The structure of this compound contains four distinct proton environments. The protons on the epoxide ring are generally found in a region of 2.5–3.5 ppm due to the ring strain and the electronegativity of the oxygen atom. illinois.edu The protons of the methyl groups attached to the epoxide ring are chemically equivalent and would appear as a single signal, as would the protons of the acetyl methyl group.

Based on established principles, the expected ¹H NMR spectral data are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration |

|---|---|---|---|

| Acetyl (–COCH₃) | ~2.1 | Singlet | 3H |

| Epoxide Ring (–CH–) | ~3.2 | Singlet | 1H |

| Gem-dimethyl (C(CH₃)₂) | ~1.3 | Singlet | 3H |

Note: The two geminal methyl groups on the epoxide are diastereotopic and may exhibit slightly different chemical shifts.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. This compound has five distinct carbon environments. The carbonyl carbon of the acetyl group is significantly deshielded and appears far downfield, typically in the range of 205–220 ppm for a ketone. libretexts.org The carbons of the epoxide ring are characteristically found at higher field than in acyclic ethers, often in the 45-60 ppm range. illinois.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | 205 - 215 |

| Epoxide Ring (–CH–O–) | 60 - 70 |

| Epoxide Ring (–C(CH₃)₂–O–) | 55 - 65 |

| Acetyl (–CH₃) | 20 - 30 |

Mass Spectrometry (MS) Techniques for Identification and Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying and quantifying volatile compounds in a mixture. For this compound, GC-MS analysis reveals a molecular ion peak corresponding to its molecular weight (114.14 g/mol ) and a characteristic fragmentation pattern. nih.gov

The electron ionization (EI) mass spectrum is characterized by several key fragments. The most abundant ion, or base peak, is observed at m/z 43. nih.gov This peak is characteristic of ketones and corresponds to the highly stable acylium cation, [CH₃CO]⁺, formed by cleavage of the bond between the carbonyl carbon and the epoxide ring. Other significant fragments are observed at m/z 99 and 41. nih.gov The m/z 99 fragment likely results from the loss of a methyl group ([M-15]⁺).

Table 3: Prominent Mass Fragments of this compound from GC-MS

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 43 | Base Peak | [CH₃CO]⁺ |

| 99 | High | [M - CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is distinguished by the presence of a strong absorption band characteristic of a ketone and bands associated with the epoxide ring.

A key feature is the strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone group, which typically appears in the range of 1700–1725 cm⁻¹. libretexts.org The presence of the epoxide ring can be confirmed by identifying the C-O-C asymmetric stretching vibrations, which are typically found around 1250 cm⁻¹, and other ring vibrations (ring breathing) often seen near 950-810 cm⁻¹. illinois.edu The spectrum also displays C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹. docbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkyl (CH₃) | 2990 - 2850 |

| C=O Stretch | Ketone | 1725 - 1705 |

| C-H Bend | Alkyl (CH₃) | 1470 - 1365 |

| C-O-C Asymmetric Stretch | Epoxide Ring | ~1250 |

Emerging Spectroscopic Methods for Complex Mixture Analysis

While standard spectroscopic techniques are effective for pure compounds, analyzing complex mixtures containing epoxides like this compound often requires more advanced methodologies. Emerging techniques focus on enhancing resolution, sensitivity, and the ability to deconvolve complex spectral data.

One such advanced approach involves the use of hybrid computational methods to simulate highly accurate IR spectra. nih.gov Techniques combining high-level quantum-chemical calculations, such as coupled-cluster theory (CCSD(T)), with density functional theory (DFT) can predict vibrational wavenumbers and IR intensities with remarkable precision. nih.govresearchgate.net These simulated spectra serve as powerful references for identifying compounds in complex matrices where experimental isolation is difficult. researchgate.net

For mixture analysis, two-dimensional correlation spectroscopy (2D-COS) is another powerful tool. archive.org This technique, particularly in the near-infrared (NIR) range, can resolve overlapping spectral features by spreading them across a second dimension based on their response to an external perturbation (e.g., temperature or concentration changes). This allows for the identification of individual components and the study of intermolecular interactions within a mixture. archive.org The combination of 2D-COS with chemometric methods like evolving factor analysis (EFA) can further deconstruct complex data into meaningful spectral profiles, enhancing the interpretation of reaction monitoring or quality control processes involving epoxides. archive.org

Computational and Theoretical Chemistry Applications to 3,3 Dimethyl 2 Acetyloxirane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. nih.gov These calculations are fundamental to understanding a molecule's intrinsic properties and reactivity. For 3,3-Dimethyl-2-acetyloxirane, this involves analyzing the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential.

The presence of two distinct functional groups—an epoxide and a ketone—creates a unique electronic landscape. The oxygen atoms, being highly electronegative, draw electron density, leading to a significant polarization of the C-O bonds in the oxirane ring and the C=O bond of the acetyl group. This polarization results in partial positive charges on the adjacent carbon atoms, making them susceptible to nucleophilic attack. youtube.com

Key electronic properties that can be determined include:

Atomic Charges: Calculations can quantify the partial charge on each atom. The carbons of the epoxide ring and the carbonyl carbon are expected to be electrophilic centers.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is typically localized on the electrophilic sites, indicating where a nucleophile would attack. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. scifiniti.com

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically around the oxygen atoms) are prone to electrophilic attack, while regions of positive potential (around the epoxide and carbonyl carbons) are susceptible to nucleophilic attack. mdpi.com

Interactive Data Table: Calculated Electronic Properties of this compound (Illustrative)

| Property | Atom / Orbital | Calculated Value | Significance |

| Mulliken Atomic Charge | Carbonyl Carbon (C=O) | +0.45 e | Highly electrophilic site, prone to nucleophilic addition. |

| Oxirane Carbon (C-H) | +0.15 e | Electrophilic site for ring-opening. | |

| Oxirane Carbon (C(CH₃)₂) | +0.05 e | Less electrophilic due to steric hindrance and electron-donating methyls. | |

| Carbonyl Oxygen (C=O) | -0.50 e | Nucleophilic and basic site, capable of hydrogen bonding. | |

| Oxirane Oxygen (C-O-C) | -0.40 e | Nucleophilic and basic site, key in acid-catalyzed ring-opening. | |

| Orbital Energy | HOMO | -7.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO | +1.5 eV | Indicates the energy of the lowest available orbital to accept electrons. | |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes. nih.gov By applying classical mechanics, MD simulations can explore the behavior of this compound in various environments, such as in a solvent or interacting with other reactants or surfaces. These simulations are particularly useful for understanding processes that occur on timescales from femtoseconds to microseconds. nih.gov

For this compound, MD simulations can be applied to:

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent influences its structure and reactivity. Hydrogen bonding between the solvent and the molecule's oxygen atoms can be observed and quantified.

Intermolecular Interactions: MD can model the interaction between multiple molecules of this compound or its interaction with other chemical species. This is crucial for understanding reaction kinetics in solution, where reactant molecules must first diffuse and collide with the correct orientation. researchgate.net

Reactive Processes: With the use of reactive force fields (like ReaxFF), MD simulations can model chemical reactions, such as the cross-linking of epoxy resins or their decomposition. acs.orgnasa.gov This allows researchers to observe the step-by-step process of bond formation and breaking.

Interactive Data Table: Typical MD Simulation Parameters for this compound in Water (Illustrative)

| Parameter | Value / Method | Purpose |

| Force Field | COMPASS, PCFF | Describes the potential energy of the system based on atomic positions. |

| System Size | 1 molecule + 2000 H₂O | Represents a dilute aqueous solution. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking lab conditions. |

| Temperature | 300 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Allows for observation of conformational changes and solvent interactions. |

| Potential Output Data | Radial Distribution Functions | Shows the probability of finding solvent molecules at a certain distance. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds. | |

| Diffusion Coefficient | Measures the mobility of the molecule within the solvent. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a highly effective computational method for investigating the mechanisms of chemical reactions. It allows for the accurate calculation of the energies of reactants, products, and, most importantly, the transition states that connect them. researchgate.net This information is used to map out the potential energy surface of a reaction and determine its activation energy, which governs the reaction rate.

The most characteristic reaction of epoxides is their ring-opening, which can be catalyzed by either acids or bases. rsc.orglibretexts.org DFT is an ideal tool to study the regioselectivity and stereochemistry of this reaction for this compound.

Base-Catalyzed Opening: A strong nucleophile attacks one of the epoxide carbons in an SN2 mechanism. DFT calculations can determine the activation energy for attack at the less substituted carbon versus the more substituted carbon. Due to steric hindrance from the two methyl groups, the attack is expected to occur preferentially at the less substituted carbon. chemistrysteps.com

Acid-Catalyzed Opening: The reaction begins with the protonation of the epoxide oxygen, making it a better leaving group. The nucleophile then attacks. The nature of this step can have characteristics of both SN1 and SN2 reactions. DFT can elucidate the precise nature of the transition state and predict whether the nucleophile will attack the more substituted carbon (which can better stabilize a partial positive charge) or the less substituted one.

Interactive Data Table: Hypothetical DFT-Calculated Activation Energies for Epoxide Ring-Opening (Illustrative)

| Reaction Condition | Site of Nucleophilic Attack | Transition State (TS) Energy (kcal/mol) | Predicted Outcome |

| Base-Catalyzed (OH⁻) | Less substituted C (C2) | 18.5 | Major Product. Lower energy barrier due to less steric hindrance. |

| More substituted C (C3) | 25.0 | Minor Product. Higher energy barrier due to steric hindrance from methyls. | |

| Acid-Catalyzed (H₂O/H⁺) | Less substituted C (C2) | 15.2 | Minor Product. SN2-like character. |

| More substituted C (C3) | 13.8 | Major Product. Lower energy barrier due to stabilization of positive charge. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various types of molecular spectra, most notably infrared (IR) and Raman spectra. mit.edu These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. The process involves calculating the harmonic vibrational frequencies of the molecule based on its optimized geometry. scifiniti.com

For this compound, a theoretical vibrational spectrum can be generated and compared with an experimental one. Each calculated vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the C=O bond or the asymmetric stretching of the C-O-C bonds in the epoxide ring. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors, leading to excellent agreement. arxiv.orgarxiv.org Machine learning models are also emerging as powerful tools for predicting spectra with high accuracy. rsc.orgnih.gov

Key vibrational modes for this compound include:

C=O Stretch: A strong, characteristic absorption in the IR spectrum.

C-O-C Asymmetric Stretch: A key indicator of the epoxide ring.

C-H Stretches: From the methyl and acetyl groups.

Interactive Data Table: Predicted vs. Typical Experimental IR Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (Scaled, cm⁻¹) | Typical Experimental Range (cm⁻¹) | Intensity |

| C=O Carbonyl Stretch | 1715 | 1705 - 1725 | Strong |

| C-H Alkane Stretch | 2970 | 2850 - 3000 | Medium |

| C-O-C Epoxide Asymmetric Stretch | 1255 | 1240 - 1260 | Strong |

| Epoxide Ring Breathing | 910 | 890 - 950 | Medium |

Conformational Analysis and Energy Landscapes

Most molecules are not rigid structures but can adopt various spatial arrangements, known as conformations, through the rotation of single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers that separate them. utdallas.edu

For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the acetyl group to the oxirane ring. The relative orientation of the carbonyl group (C=O) with respect to the epoxide ring can significantly influence the molecule's properties, including its reactivity and interaction with other molecules or enzymes.

Computational methods can perform a systematic scan of the potential energy surface by rotating this bond through 360 degrees. This process identifies the energy minima, which correspond to stable conformers, and the energy maxima, which are the transition states between them. The analysis for this compound would likely reveal that staggered conformations, which minimize steric repulsion between the carbonyl oxygen and the groups on the epoxide ring, are the most stable. researchgate.net

Interactive Data Table: Relative Energies of Conformers of this compound (Illustrative)

| Conformer Description | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (at 298 K) |

| Anti-periplanar (Staggered) | ~180° | 0.00 (Global Minimum) | ~75% |

| Gauche (Staggered) | ~60° | 0.85 | ~20% |

| Syn-periplanar (Eclipsed) | 0° | 4.50 (Transition State) | <1% |

| Anticlinal (Eclipsed) | ~120° | 3.20 (Transition State) | <1% |

Applications of 3,3 Dimethyl 2 Acetyloxirane in Complex Organic Synthesis

Intermediate in the Synthesis of Heterocyclic Compounds

3,3-Dimethyl-2-acetyloxirane, also known as 3,4-Epoxy-4-methylpentan-2-one, is utilized as an intermediate in organic synthesis and can be employed in the creation of heterocyclic compounds. The inherent reactivity of the α,β-epoxy ketone moiety makes it a valuable precursor for constructing various ring systems.

The dual functionality of α,β-epoxy ketones allows them to react with a range of dinucleophiles to form diverse heterocyclic structures. For instance, reactions with hydrazine (B178648) derivatives are a common method for synthesizing pyrazolines. researchgate.net The general reactivity of this class of compounds suggests that this compound can serve as a substrate for building polycyclic fused ring systems, including pyrimidines, thiazines, and benzodiazepines, through cyclocondensation reactions. researchgate.net

Furo[3,2-c]coumarins are a significant class of oxygen-containing heterocycles found in various natural products. Their synthesis is of considerable interest to medicinal and synthetic chemists. Synthetic strategies often involve the cyclization of substituted 4-hydroxycoumarins. While the nucleophilic character of 4-hydroxycoumarin (B602359) could theoretically facilitate a ring-opening reaction with the epoxide of this compound as a potential pathway to a furo[3,2-c]coumarin precursor, a specific, documented synthetic route employing this particular reaction has not been identified in a review of the scientific literature.

Role in Natural Product Synthesis

The α,β-epoxy ketone functional group is a valuable synthon in the total synthesis of natural products. rsc.orgresearchgate.net The ability to undergo various rearrangements and act as an electrophile at multiple sites allows for the construction of complex molecular architectures. For example, rearrangements of α,β-epoxy ketones have been pivotal in the efficient synthesis of Cephalotaxine, the parent compound of a family of alkaloids. acs.org

While the functional group class to which this compound belongs is utilized in this field, specific examples of this compound being used as an intermediate in the total synthesis of a specific natural product are not prominently featured in the surveyed literature.

Precursor for Advanced Materials and Polymer Chemistry

Oxiranes (epoxides) are well-established monomers for ring-opening polymerization (ROP), a process that yields polyethers, an important class of polymers. This polymerization can be initiated, for example, by cationic initiators. However, the reactivity of oxirane monomers in ROP can be significantly affected by steric hindrance. The polymerization of bulky, 2,3-disubstituted oxiranes can be challenging compared to simpler epoxides. researchgate.net

Development of Novel Synthetic Reagents

In organic chemistry, synthetic reagents are crucial tools for facilitating chemical reactions. While this compound is a reactant in the synthesis of other molecules, no evidence was found in the reviewed literature to suggest it has been used as a foundational structure for the development of new classes of synthetic reagents.

Strategies for Divergent Synthesis

Divergent synthesis is a strategy that allows for the creation of a library of structurally distinct compounds from a common intermediate. The multiple reactive sites of this compound—the electrophilic carbon atoms of the epoxide and the carbonyl group—could theoretically make it a candidate for such strategies. By selectively targeting these sites with different reactants, a variety of products could potentially be generated from this single starting material. Despite this theoretical potential, no specific applications of this compound in documented divergent synthesis strategies were found in the surveyed literature.

Natural Occurrence and Biosynthetic Pathways of 3,3 Dimethyl 2 Acetyloxirane

Identification in Microbial Secondary Metabolite Profiles

3,3-Dimethyl-2-acetyloxirane has been identified as a secondary metabolite in the profiles of at least two prominent bacterial species, Staphylococcus aureus and Bacillus subtilis. The detection of this compound has been facilitated by analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which is instrumental in separating and identifying volatile and semi-volatile organic compounds produced by microorganisms.

Occurrence in Staphylococcus aureus Metabolites

GC-MS analysis of the methanolic extract of Staphylococcus aureus has revealed the presence of this compound among a diverse array of bioactive chemical compounds. In a study aimed at characterizing the secondary metabolites of S. aureus, this compound was listed as one of the constituents of the bacterial volatilome. The identification was part of a broader investigation into the chemical arsenal (B13267) of this bacterium, which includes various fatty acid derivatives, nitrogen-containing compounds, and other ketones and alcohols.

| Compound Name | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C6H10O2 | 114.14 |

| 2-Hexadecanol, 2-methyl- | C17H36O | 256.47 |

| 12,15-Octadecadiynoic acid | C18H28O2 | 276.41 |

| 2-Ethyl-3,5-dimethylpyridine | C9H13N | 135.21 |

Occurrence in Bacillus subtilis Metabolites

Similarly, this compound has been detected in the metabolic profile of Bacillus subtilis. In research focused on characterizing the natural compounds produced by this species and investigating their antimicrobial activities, GC-MS analysis of a methanolic extract identified this compound as one of the secondary metabolites. This finding underscores the capability of B. subtilis to produce a wide range of bioactive molecules, including complex ketones and other organic compounds.

| Compound Name | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C6H10O2 | 114.14 |

| 8-Hexadecanol | C16H34O | 242.44 |

| 4-methyl-hexadecane | C17H36 | 240.47 |

| 5,7-Octadecadiynoic acid | C18H28O2 | 276.41 |

Proposed Biosynthetic Routes and Enzymatic Transformations

The specific biosynthetic pathway for this compound in Staphylococcus aureus or Bacillus subtilis has not been elucidated in the scientific literature to date. However, based on the chemical structure of the compound and known microbial metabolic pathways, a plausible route would involve the enzymatic epoxidation of an unsaturated precursor.

A likely precursor is mesityl oxide (4-methyl-3-penten-2-one), which is an α,β-unsaturated ketone. The formation of the epoxide ring could be catalyzed by a monooxygenase or a dioxygenase. tandfonline.comnih.gov These enzymes are common in bacteria and are known to introduce oxygen atoms into organic molecules. nih.govnih.gov The reaction would involve the oxidation of the carbon-carbon double bond in the precursor to form the oxirane ring of this compound. The biosynthesis of many microbial epoxides follows this general mechanism, although the specific enzymes and regulatory processes can vary significantly. nih.gov

Ecological and Biochemical Significance

The precise ecological and biochemical role of this compound has not been specifically reported. However, as a volatile organic compound (VOC) produced by bacteria, it can be hypothesized to play a role in microbial interactions. Bacterial VOCs are known to function in a variety of ecological contexts, including as antimicrobial agents, signaling molecules in quorum sensing, and mediators of inter-species competition and cooperation. oup.comresearchgate.net

Ketones and other volatile compounds produced by Staphylococcus aureus and Bacillus subtilis contribute to their respective volatilomes, which can influence the behavior of other microorganisms in their vicinity. nih.govresearchgate.net For instance, some bacterial VOCs can inhibit the growth of competing fungi and bacteria or play a role in biofilm formation. frontiersin.orgnih.govasm.org Given its reactive epoxide group, this compound could potentially interact with biological macromolecules, suggesting a possible role as a defense compound or a signaling molecule. However, without specific studies on this compound, its significance in the ecology and biochemistry of S. aureus and B. subtilis remains a subject for future research.

Future Research Directions and Perspectives for 3,3 Dimethyl 2 Acetyloxirane

Exploration of Novel Catalytic Methods

The synthesis of 3,3-Dimethyl-2-acetyloxirane is commonly achieved through the epoxidation of mesityl oxide. researchgate.netnih.gov Future research is poised to explore more efficient and selective catalytic methods for this transformation. A key area of interest lies in the development of heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of green chemistry. Modified natural phosphates, for instance, have shown promise as accessible and recyclable basic catalysts for the epoxidation of electron-deficient alkenes with hydrogen peroxide. researchgate.net Investigating the activity of such catalysts for the epoxidation of mesityl oxide could lead to more sustainable and cost-effective production methods.

Furthermore, the exploration of asymmetric catalytic systems presents a significant opportunity. The development of chiral catalysts could enable the enantioselective synthesis of this compound, providing access to optically pure stereoisomers. This is particularly relevant for applications in pharmaceuticals and other biologically active compounds where stereochemistry plays a crucial role.

The ring-opening reactions of this compound are another fertile ground for catalytic innovation. Due to the presence of both an epoxide and a ketone, regioselective and stereoselective ring-opening presents a challenge and an opportunity. Future research could focus on designing catalysts that can control the site of nucleophilic attack, leading to the selective formation of desired products. pressbooks.publibretexts.org

Development of Advanced Functional Materials

The strained three-membered ring of epoxides makes them excellent monomers for ring-opening polymerization (ROP). science.gov this compound, with its acetyl functionality, could be a valuable monomer for the synthesis of functional polyethers. The pendant acetyl group can serve as a handle for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of material properties.

Future research in this area could involve the copolymerization of this compound with other epoxides to create random or block copolymers with tailored thermal and mechanical properties. The development of catalysts that can control the polymerization in a living and stereospecific manner would be a significant advancement, enabling the synthesis of well-defined polymer architectures.

The reactivity of the epoxide ring also allows for its incorporation into cross-linked polymer networks. By reacting this compound with di- or poly-functional nucleophiles, thermosetting resins with unique properties could be developed. The presence of the ketone functionality could further contribute to the material's characteristics, potentially enhancing adhesion or providing sites for further chemical reactions.

Mechanistic Elucidation of Complex Biological Interactions

Epoxides are known for their biological activity, which is often attributed to their ability to alkylate nucleophilic sites in biomolecules such as proteins and DNA. researchgate.netresearchgate.net The α,β-epoxy ketone moiety in this compound is a potential Michael acceptor, making it susceptible to attack by biological nucleophiles. This reactivity suggests that the compound could exhibit a range of biological effects.

Future research should focus on a detailed mechanistic elucidation of its interactions with biological systems. This would involve in vitro studies to assess its reactivity with model nucleophiles and specific biological targets. Investigating its potential as an enzyme inhibitor, for example, could be a fruitful avenue of research, as the epoxide could form covalent bonds with active site residues.

Furthermore, understanding the metabolic fate of this compound is crucial. Studies on its biotransformation pathways will help in assessing its potential toxicity and in designing analogues with improved biological activity and safety profiles. The synthesis and biological evaluation of related epoxide-containing natural products can also provide valuable insights into potential therapeutic applications. mdpi.com

Integration of Computational and Experimental Approaches

Computational chemistry offers powerful tools to complement and guide experimental research on this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to investigate the mechanisms of its synthesis and ring-opening reactions. These studies can provide valuable insights into reaction pathways, transition state geometries, and the factors controlling regioselectivity and stereoselectivity.

Molecular modeling and docking studies can be used to predict and rationalize the interactions of this compound with biological targets. By simulating the binding of the compound to the active sites of enzymes or receptors, researchers can identify potential biological activities and guide the design of more potent and selective analogues.

The integration of computational and experimental approaches will be key to accelerating research in this area. Computational predictions can help in designing experiments more efficiently, while experimental results can be used to validate and refine computational models. This synergistic approach will be invaluable in exploring the full potential of this compound.

Sustainable Synthesis and Green Chemistry Principles

Adherence to the principles of green chemistry is a critical aspect of modern chemical research. rsc.orgorganic-chemistry.orginnoget.com Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, such as water, and the development of catalytic systems that operate under mild conditions and can be easily recycled. rsc.org

The epoxidation of α,β-unsaturated ketones in water using hydrogen peroxide as the oxidant is an example of a greener approach that could be applied to the synthesis of this compound. rsc.org Furthermore, exploring the use of mechanochemistry, which involves solvent-free reactions conducted by grinding, could offer a highly efficient and environmentally friendly alternative to traditional solution-phase synthesis. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | 1-(3,3-dimethyloxiran-2-yl)ethanone |

| CAS Number | 4478-63-1 |

Table 2: Potential Research Areas and Methodologies for this compound

| Research Area | Key Objectives | Potential Methodologies |

| Novel Catalysis | Develop efficient, selective, and reusable catalysts for synthesis and ring-opening. | Heterogeneous catalysis, asymmetric catalysis, kinetic studies. |

| Advanced Materials | Synthesize functional polymers with tailored properties. | Ring-opening polymerization (ROP), copolymerization, cross-linking studies. |

| Biological Interactions | Elucidate mechanisms of action and metabolic pathways. | In vitro assays, enzyme inhibition studies, metabolic profiling. |

| Computational Chemistry | Predict reactivity and biological activity. | Density Functional Theory (DFT), molecular docking, molecular dynamics simulations. |

| Sustainable Synthesis | Develop environmentally benign synthetic routes. | Green solvents, mechanochemistry, life cycle assessment. |

Q & A

Q. What controls are essential when evaluating the compound’s role in asymmetric catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.